molecular formula C8H11NO B124905 p-Phenetidine CAS No. 156-43-4

p-Phenetidine

Cat. No.: B124905
CAS No.: 156-43-4
M. Wt: 137.18 g/mol
InChI Key: IMPPGHMHELILKG-UHFFFAOYSA-N
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Description

p-Phenetidine (4-ethoxyaniline) is an aromatic amine with the chemical formula C₈H₁₁NO. It consists of an aniline derivative substituted with an ethoxy group at the para position. Historically, it has been used as an intermediate in the synthesis of dyes, pharmaceuticals (e.g., phenacetin), and the feed additive ethoxyquin . Its pharmacological significance stems from its role as a metabolite of phenacetin, an analgesic drug withdrawn due to nephrotoxicity risks. This compound itself exhibits potent cyclooxygenase (COX) inhibition, particularly targeting COX-2, but is associated with renal toxicity and methemoglobinemia via its N-hydroxylated metabolites .

Scientific Research Applications

Pharmacological Applications

p-Phenetidine has been primarily studied for its role as a metabolite of phenacetin, a drug historically used as an analgesic and antipyretic. Its pharmacological significance is linked to its interactions with various biological systems.

1.1 Drug Metabolism
As a hydrolysis metabolite of phenacetin, this compound plays a crucial role in understanding drug metabolism pathways. Studies have indicated that it is involved in N-acetylation processes mediated by NAT1 and NAT2 enzymes, which are polymorphic in human populations. This variability can affect individual responses to drugs and susceptibility to drug-induced toxicity .

1.2 Toxicological Implications
Research has highlighted the nephrotoxic potential of this compound, particularly when used over prolonged periods. Reports of kidney damage associated with phenacetin usage have led to concerns about the safety of its metabolites, including this compound . This underscores the need for careful monitoring of exposure levels in clinical settings.

Analytical Applications

This compound is frequently analyzed in various contexts due to its presence as an impurity in pharmaceutical formulations and environmental samples.

2.1 GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to detect and quantify impurities in this compound samples. A study established a reliable GC-MS method for identifying these impurities, which is essential for ensuring the quality and safety of pharmaceutical products .

2.2 Environmental Monitoring
The Environmental Protection Agency (EPA) has included this compound in its Contaminant Candidate List, indicating its relevance in environmental toxicology. Monitoring levels of this compound can provide insights into pollution sources and potential health risks associated with exposure .

Nephrotoxicity Research

A significant body of research has focused on the nephrotoxic effects of this compound. In one study, chronic administration of phenacetin was linked to renal damage in human subjects, raising alarms about the safety of its metabolites like this compound. This case study emphasizes the importance of understanding the long-term effects of drug metabolites on kidney function .

Acetylation Polymorphisms

Another study examined the influence of genetic polymorphisms on the N-acetylation of this compound among different populations. The findings revealed that individuals with certain acetylator genotypes exhibited varying metabolic responses to this compound, which could influence drug efficacy and toxicity profiles .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacologyRole as a metabolite in drug metabolism; nephrotoxic potentialAssociated with kidney damage from phenacetin
Analytical ChemistryDetection and quantification of impurities using GC-MSEstablished reliable methods for analysis
Environmental ToxicologyMonitoring as a contaminant candidate by EPARelevant for assessing pollution risks

Mechanism of Action

The mechanism of action of p-Phenetidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Aniline

  • Structure : C₆H₅NH₂ (unsubstituted aromatic amine).
  • Comparison: Unlike p-phenetidine, aniline lacks the ethoxy group, reducing its COX inhibitory activity. However, both compounds share toxicity profiles, including methemoglobinemia and erythrocytotoxicity.

p-Anisidine (4-methoxyaniline)

  • Structure: C₇H₉NO (methoxy-substituted aniline).
  • Comparison : The methoxy group in p-anisidine confers weaker electron-donating effects compared to the ethoxy group in this compound. p-Anisidine is less potent in COX-2 inhibition and is primarily used in chemical synthesis rather than pharmacology .

o-Phenetidine (2-ethoxyaniline)

  • Structure : Ethoxy group at the ortho position.
  • Comparison: The ortho substitution reduces steric accessibility, making o-phenetidine less reactive in enzymatic processes.

Acetaminophen (Paracetamol)

  • Structure: C₈H₉NO₂ (para-acetamidophenol).
  • Comparison: Acetaminophen, a major metabolite of phenacetin, shares this compound’s COX-2 inhibitory activity but lacks the ethoxy group. It has lower renal toxicity due to reduced formation of N-hydroxylated metabolites .

Pharmacological and Toxicological Profiles

Compound COX-1 Inhibition (IC₅₀) COX-2 Inhibition (IC₅₀) Key Toxicity Mechanisms Primary Uses
This compound ~500 nM ~50 nM N-hydroxy metabolites (renal toxicity, methemoglobinemia) Drug intermediate, ethoxyquin synthesis
Aniline Not reported Not reported Hemolytic anemia, methemoglobinemia Dye synthesis
p-Anisidine Not significant Not significant Limited toxicity data Chemical intermediate
Acetaminophen ~100 µM ~10 µM Hepatic necrosis (via NAPQI) Analgesic, antipyretic

Key Findings :

  • This compound is 100-fold more potent than acetaminophen in COX-2 inhibition at nanomolar concentrations .
  • Unlike acetaminophen, this compound’s toxicity is driven by N-hydroxy-p-phenetidine, which induces oxidative stress in renal tissues .
  • Structural analogs like o-phenetidine and p-anisidine exhibit lower bioactivity , emphasizing the critical role of the para-ethoxy group in this compound’s pharmacological effects .

Industrial and Regulatory Considerations

  • Ethoxyquin Synthesis : this compound is a precursor in ethoxyquin production, but residual this compound in the additive raises safety concerns. The European Food Safety Authority (EFSA) mandates limits (<3%) due to mutagenicity risks .
  • Synthetic Methods : this compound is synthesized via diazotization and catalytic hydrogenation, achieving >97% purity . In contrast, aniline derivatives like p-anisidine are produced via simpler alkylation routes .

Biological Activity

p-Phenetidine, also known as para-ethoxyaniline, is an organic compound that has garnered attention due to its biological activities and potential implications in pharmacology and toxicology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity, and associated health risks, supported by case studies and research findings.

This compound is an aromatic amine derived from phenacetin, which has been extensively studied for its analgesic properties. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. A study demonstrated that this compound is a potent inhibitor of prostaglandin E2 (PGE2) synthesis at nanomolar concentrations, outperforming indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

Table 1: Comparative COX Inhibition Potency

CompoundCOX-1 InhibitionCOX-2 InhibitionPotency Level
This compoundModerateHighNanomolar
IndomethacinModerateModerateMicromolar
ParacetamolLowLowMicromolar

Toxicological Profile

While this compound exhibits therapeutic potential, it is also associated with significant renal toxicity. The metabolite of phenacetin has been linked to renal papillary necrosis and urothelial tumors. Epidemiological studies have shown a strong correlation between the use of phenacetin-containing analgesics and the incidence of renal pelvic tumors .

Case Studies

  • Renal Pelvic Tumors : A case-control study from Australia reported a relative risk of 4.2 to 6.0 for developing renal pelvic tumors among regular users of phenacetin-containing analgesics. This study highlighted a dose-response relationship where increased consumption correlated with higher cancer risk .
  • Animal Studies : In rodent studies, administration of phenacetin led to an increased incidence of urinary tract tumors and chromosomal aberrations. Specifically, male rats treated with phenacetin developed liver tumors alongside renal cell tumors .

Genotoxicity Concerns

Research indicates that this compound can induce DNA damage and chromosomal alterations in various animal models. Studies have reported increased micronuclei formation in bone marrow erythrocytes following exposure to high doses of phenacetin, suggesting potential genotoxic effects .

Table 2: Genotoxic Effects Observed in Animal Studies

Study TypeOrganismObserved Effect
Micronuclei FormationMiceIncreased frequency in bone marrow
Chromosomal AberrationsRatsElevated chromosomal damage
Tumor IncidenceRatsIncreased urinary tract tumors

Chemical Reactions Analysis

Method A: Direct Acetylation with Acetic Anhydride

Reaction equation:
p Phenetidine+Acetic AnhydridePhenacetin+Acetic Acid\text{p Phenetidine}+\text{Acetic Anhydride}\rightarrow \text{Phenacetin}+\text{Acetic Acid}

ParameterValue/DescriptionSource
Temperature Range50–120°C
Solvent SystemAcetic acid (recycled from reaction)
Molar Ratio (AcOH)0.5–4 moles per mole p-phenetidine
Yield>90% (industrial scale)

Mechanism :

  • Protonation of acetic anhydride enhances electrophilicity at the carbonyl carbon .

  • The amine group of this compound attacks the carbonyl carbon, forming a tetrahedral intermediate .

  • Elimination of acetic acid yields phenacetin .

Critical Factors :

  • Reverse addition order (this compound to acetic anhydride) prevents premature precipitation .

  • Excess acetic acid facilitates crystallization without requiring external solvents .

Oxidative Transformations and Radical Formation

This compound undergoes enzymatic and chemical oxidation, producing reactive intermediates:

Enzymatic Oxidation by Horseradish Peroxidase (HRP)

ObservationExperimental EvidenceSource
Radical intermediatesDetected via spin probe OXANOH (EPR)
Primary metabolites4,4'-diethoxyazobenzene (dimer) and this compound trimer
Glutathione interactionRapid oxygen uptake in thiol presence

Proposed Pathway :

  • HRP catalyzes one-electron oxidation of this compound to a radical cation .

  • Radical coupling forms azobenzene derivatives .

  • Thiols (e.g., glutathione) reduce radicals, regenerating this compound and forming thiyl radicals .

Ozone-Mediated Oxidation

Though studied in structurally similar phenylenediamines (PPDs), analogous mechanisms likely apply:

  • Ozone generates radical cations (PPD+\text{PPD}^{+\bullet}) via electron transfer .

  • Sequential oxidation yields quinonediimine intermediates .

  • Hydrolysis or further oxidation produces toxic quinones (e.g., 6PPD-quinone) .

Stability and Byproduct Formation

Industrial processes emphasize controlling reaction conditions to minimize undesired products:

ChallengeMitigation StrategySource
Colored impuritiesMaintain inert atmosphere (N₂/Ar)
Competing nucleophilesExact stoichiometry of methoxide
Radical side reactionsAvoid acidic overoxidation

Key Research Findings

  • Synthetic Efficiency : Recycling acetic acid in phenacetin synthesis reduces costs and waste .

  • Environmental Impact : Oxidative metabolites like diethoxyazobenzene persist in ecosystems, requiring remediation .

  • Analytical Sensitivity : The this compound/peracid system detects cholinesterase inhibitors at sub-ppm levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Phenetidine, and what are their critical reaction parameters?

  • Methodological Answer : The primary synthetic method involves diazotization of this compound followed by coupling with phenol (molar ratio 1.0–1.3 phenol/diazo), ethylation (130–200°C), and catalytic hydrogenation. Critical parameters include maintaining diazotization temperatures at 0–5°C to prevent side reactions and optimizing catalyst choice (e.g., Raney Nickel) for hydrogenation efficiency. Analytical validation via refractive index and HPLC ensures purity (>97%) .

Q. What analytical techniques are recommended for assessing this compound purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. Refractive index measurements (e.g., N20D=1.0650N_{20}^D = 1.0650) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity. For metabolic studies, electron paramagnetic resonance (EPR) with spin traps identifies reactive intermediates like thioyl radicals .

Q. How should researchers control variables in this compound synthesis to ensure reproducibility?

  • Methodological Answer : Strict temperature control during diazotization (0–5°C) and ethylation (130–200°C) is critical. Molar ratios of reactants (e.g., phenol/diazo) must be standardized, and catalysts (e.g., Raney Nickel) should be pre-characterized for activity. Batch-to-batch consistency can be improved by documenting reaction times, solvent purity, and catalyst reuse protocols .

Advanced Research Questions

Q. How can the catalytic hydrogenation step in this compound synthesis be optimized to enhance yield and purity?

  • Methodological Answer : Advanced optimization involves comparative studies of catalysts (e.g., Pd/C vs. Raney Nickel) and reaction conditions (pressure, solvent systems). Design of Experiments (DoE) frameworks can model interactions between variables (e.g., temperature, catalyst loading). Statistical tools like ANOVA or regression analysis identify significant factors, while in situ monitoring (e.g., FTIR) tracks reaction progress .

Q. What methodological approaches are used to evaluate the metabolic activation pathways of this compound leading to nephrotoxicity?

  • Methodological Answer : In vitro assays using human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2E1) identify metabolic intermediates like N-hydroxy-p-phenetidine. Toxicity mechanisms are elucidated via reactive oxygen species (ROS) detection (fluorometric assays) and thiol adduct analysis (LC-MS). Comparative studies with analogues (e.g., phenacetin) clarify structure-toxicity relationships .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across different models?

  • Methodological Answer : Cross-validation using multiple models (in vitro, in vivo, computational) and enzyme inhibition studies (e.g., CYP isoform-specific inhibitors) isolate contributing pathways. Meta-analyses of published data with standardized protocols (e.g., OECD guidelines) reduce variability. Confounding factors like species-specific CYP expression should be addressed via humanized animal models .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure statistical rigor when analyzing this compound synthesis or toxicity data?

  • Methodological Answer : Use t-tests or ANOVA for comparing yields or toxicity metrics between experimental groups. Report effect sizes, confidence intervals, and p-values to contextualize significance. For reproducibility, raw data (e.g., chromatograms, spectra) should be archived, and protocols pre-registered with detailed reagent metadata (e.g., supplier, lot numbers) .

Q. What frameworks guide the design of reproducible experiments for this compound research?

  • Methodological Answer : Apply the PICO framework to define Population (e.g., reaction systems), Intervention (e.g., catalyst type), Comparison (e.g., control reactions), and Outcomes (e.g., yield, purity). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address knowledge gaps while adhering to ethical standards for toxicity studies .

Properties

IUPAC Name

4-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
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InChI Key

IMPPGHMHELILKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)N
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID0025864
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Molecular Weight

137.18 g/mol
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Physical Description

P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT.
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Boiling Point

482 °F at 760 mmHg (NTP, 1992), 253-255 °C
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Flash Point

240 °F (NTP, 1992), 120 °C c.c.
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate)
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Density

1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10
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CAS No.

156-43-4
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Melting Point

36 to 39 °F (NTP, 1992), 2.4 °C
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Synthesis routes and methods I

Procedure details

The method of claim 1 wherein nitrobenzene is reacted with ethanol to form p-ethoxyaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with the process of Example 2, 150 ml of diethyleneglycol dimethyl ether, 19.3 g (0.3 mole) of ethyl chloride, 42.2 g (0.22 mole) of sodium methylate in 28% methanol solution and 21.8 g (0.2 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 6 hours with stirring to obtain 19.7 g of p-ethoxyaniline having a boiling point of 135° to 136° C./24 mmHg. (yield: 72.1%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72.1%

Synthesis routes and methods III

Procedure details

In accordance with the process of Example 1, 150 ml of dimethyl sulfoxide, 19.4 g (0.3 mole) of ethyl chloride, 8.8 g (0.22 mole) of sodium hydroxide and 21.8 g (0.22 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 5 hours with stirring to obtain 24.7 g of p-ethoxyaniline having a boiling point of 123.5° to 124.5° C./10 mmHg. (yield: 90.1%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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